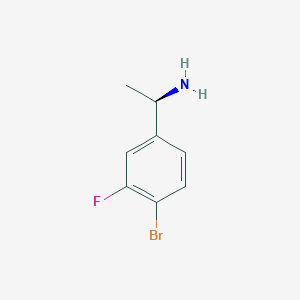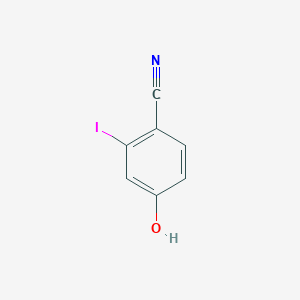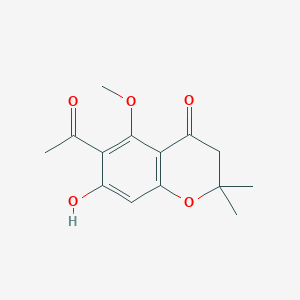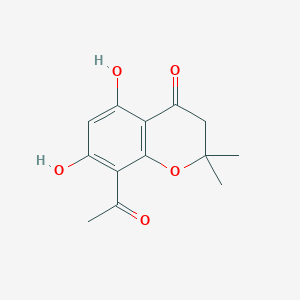
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one
Vue d'ensemble
Description
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is a natural compound known for its promising biological effects. It is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry
Méthodes De Préparation
The synthesis of 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves classical methodologies such as the Claisen–Schmidt condensation. The process begins with the reaction of 2,4,6-trihydroxyacetophenone with isopentenyl bromide in the presence of aqueous potassium hydroxide solution to produce isopentenyl acetophenone . This intermediate undergoes Claisen–Schmidt condensation with different aromatic aldehydes to obtain the corresponding isopentenyl flavonoids . The yields of the final products are relatively low, with reported yields of 32% and 14% for two isomers .
Analyse Des Réactions Chimiques
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, tetrahydrofuran, and anhydrous potassium carbonate . The major products formed from these reactions are isopentenyl flavonoids, which are intermediate products for the preparation of pyranoflavones .
Applications De Recherche Scientifique
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one has been found to exhibit promising biological effects, making it a valuable compound in scientific research. It has been studied for its cytotoxic activity against various cancer cell lines, including A549, HepG2, SW480, and MCF-7 . The compound has shown inhibitory effects on the growth of these cell lines, with IC50 values ranging from 12.85 to 28.72 μM .
Mécanisme D'action
The mechanism of action of 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one involves its interaction with molecular targets and pathways involved in cell growth and proliferation. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also exhibits antioxidant properties, which contribute to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one is structurally similar to other chromanone derivatives, such as 1-(5,7-dihydroxy-2,2-dimethylchroman-6-yl)ethan-1-one . These compounds share a common chromanone scaffold but differ in the position of the acetyl group. The unique structural features of this compound contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
8-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)10-7(15)4-8(16)11-9(17)5-13(2,3)18-12(10)11/h4,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWAIVMSWPHNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C2=C1OC(CC2=O)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-acetic acid methyl ester](/img/structure/B3320390.png)
![tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320391.png)
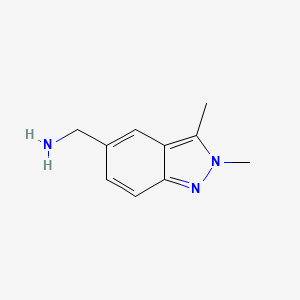
![6-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3320400.png)
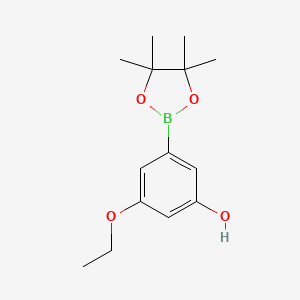
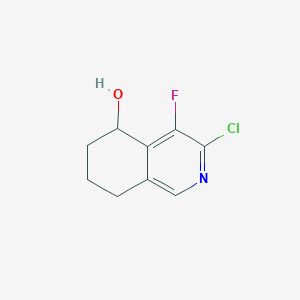
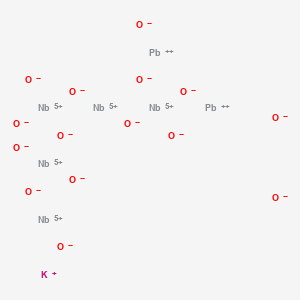
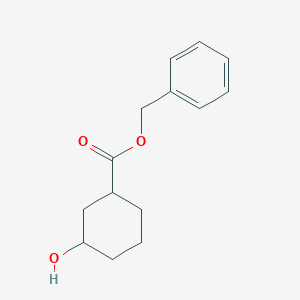
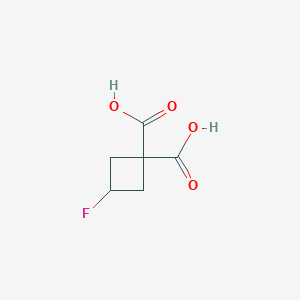
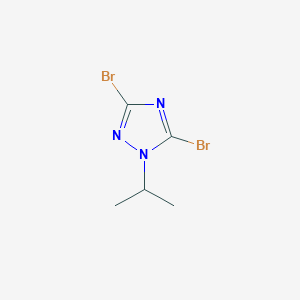
![(2E)-2-[(Benzyloxy)imino]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B3320450.png)
